molecular formula C17H23F3N4O2 B2641929 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide CAS No. 1775528-91-0

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2641929
CAS No.: 1775528-91-0
M. Wt: 372.392
InChI Key: NWKCSJMJCDGQLS-UHFFFAOYSA-N
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Description

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring

Chemical Reactions Analysis

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to the inhibition of certain biological pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h9,12-13H,2-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKCSJMJCDGQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3CCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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